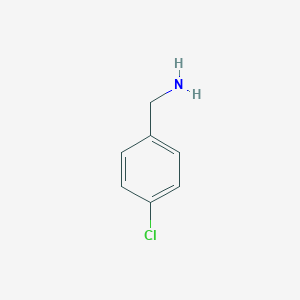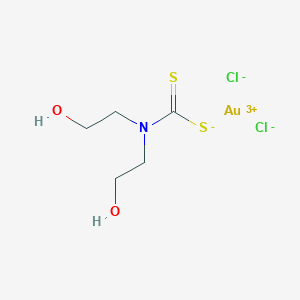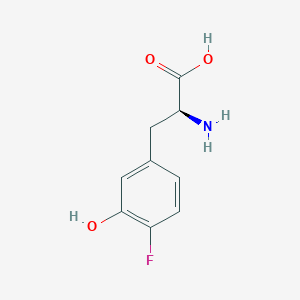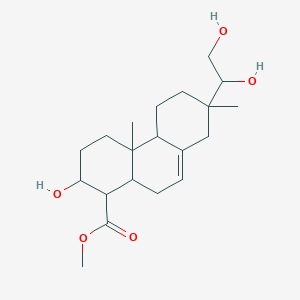
Wulingzhic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Wulingzhic acid is a natural product that is found in the leaves of Schisandra chinensis. This compound has attracted the attention of scientists due to its potential therapeutic properties. Wulingzhic acid has been shown to have various biological activities, including anti-inflammatory, antioxidant, and anti-cancer effects.
Mécanisme D'action
The mechanism of action of Wulingzhic acid is not fully understood. However, some studies have suggested that it may work by inhibiting the NF-κB pathway, which is involved in the production of pro-inflammatory cytokines. It may also work by scavenging free radicals and inducing apoptosis in cancer cells.
Effets Biochimiques Et Physiologiques
Wulingzhic acid has been shown to have various biochemical and physiological effects. Some of these effects include:
1. Inhibition of pro-inflammatory cytokines: Wulingzhic acid has been shown to inhibit the production of pro-inflammatory cytokines such as TNF-α and IL-6.
2. Scavenging of free radicals: Wulingzhic acid has been shown to scavenge free radicals, which can cause oxidative stress and damage to cells.
3. Induction of apoptosis in cancer cells: Wulingzhic acid has been shown to induce apoptosis in cancer cells, which can lead to the death of the cancer cells.
Avantages Et Limitations Des Expériences En Laboratoire
One of the advantages of using Wulingzhic acid in lab experiments is that it is a natural product that can be easily extracted from plant material. This makes it a cost-effective alternative to synthetic compounds. However, one of the limitations of using Wulingzhic acid in lab experiments is that its mechanism of action is not fully understood. This makes it difficult to design experiments that can fully explore its therapeutic potential.
Orientations Futures
There are several future directions for research on Wulingzhic acid. Some of these include:
1. Exploration of its therapeutic potential in the treatment of inflammatory diseases such as rheumatoid arthritis.
2. Investigation of its potential as a neuroprotective agent in the treatment of neurodegenerative diseases such as Alzheimer's disease.
3. Development of novel drug delivery systems for Wulingzhic acid to improve its bioavailability and therapeutic efficacy.
4. Investigation of its potential as an anti-cancer agent in the treatment of various types of cancer.
Conclusion
Wulingzhic acid is a natural product that has attracted the attention of scientists due to its potential therapeutic properties. It has been shown to have various biological activities, including anti-inflammatory, antioxidant, and anti-cancer effects. Although its mechanism of action is not fully understood, research on Wulingzhic acid has the potential to lead to the development of novel therapies for a range of diseases.
Méthodes De Synthèse
Wulingzhic acid is a triterpenoid compound that can be extracted from the leaves of Schisandra chinensis. The extraction process involves using solvents such as ethanol and methanol to extract the compound from the plant material. The extract is then purified using chromatography techniques to obtain pure Wulingzhic acid.
Applications De Recherche Scientifique
Wulingzhic acid has been the subject of numerous scientific studies due to its potential therapeutic properties. Some of the areas of research that have been explored include:
1. Anti-inflammatory effects: Wulingzhic acid has been shown to have anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines. This makes it a potential candidate for the treatment of inflammatory diseases such as rheumatoid arthritis.
2. Antioxidant effects: Wulingzhic acid has been shown to have antioxidant effects by scavenging free radicals. This makes it a potential candidate for the treatment of oxidative stress-related diseases such as Alzheimer's disease.
3. Anti-cancer effects: Wulingzhic acid has been shown to have anti-cancer effects by inducing apoptosis in cancer cells. This makes it a potential candidate for the treatment of cancer.
Propriétés
Numéro CAS |
112750-03-5 |
|---|---|
Nom du produit |
Wulingzhic acid |
Formule moléculaire |
C20H32O5 |
Poids moléculaire |
352.5 g/mol |
Nom IUPAC |
methyl 7-(1,2-dihydroxyethyl)-2-hydroxy-4a,7-dimethyl-1,2,3,4,4b,5,6,8,10,10a-decahydrophenanthrene-1-carboxylate |
InChI |
InChI=1S/C20H32O5/c1-19(16(23)11-21)8-6-13-12(10-19)4-5-14-17(18(24)25-3)15(22)7-9-20(13,14)2/h4,13-17,21-23H,5-11H2,1-3H3 |
Clé InChI |
RNPQNGJMGAEYIT-UHFFFAOYSA-N |
SMILES |
CC1(CCC2C(=CCC3C2(CCC(C3C(=O)OC)O)C)C1)C(CO)O |
SMILES canonique |
CC1(CCC2C(=CCC3C2(CCC(C3C(=O)OC)O)C)C1)C(CO)O |
Synonymes |
wulingzhic acid |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



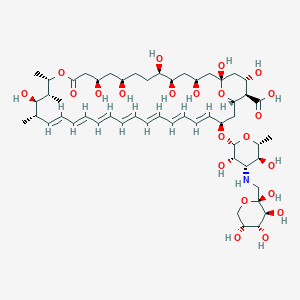

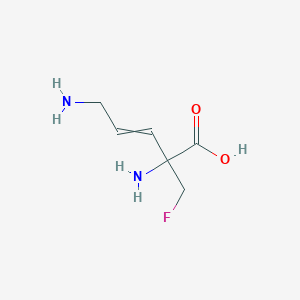
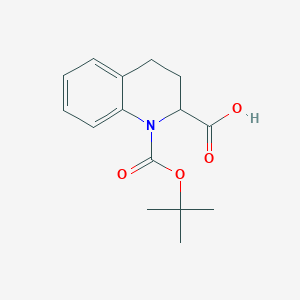
![1,4,6,7-Tetrahydroimidazo[4,5-E][1,4]diazepine-5,8-dione](/img/structure/B54513.png)
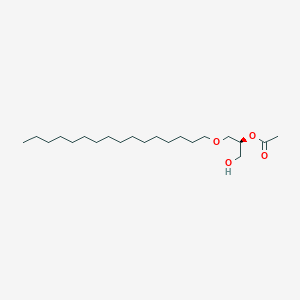
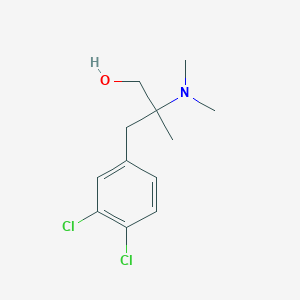
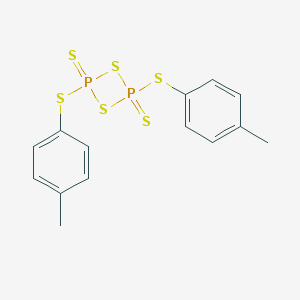
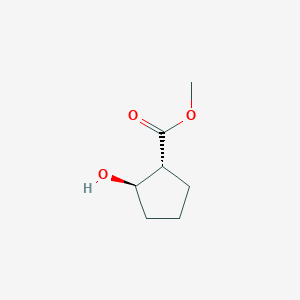
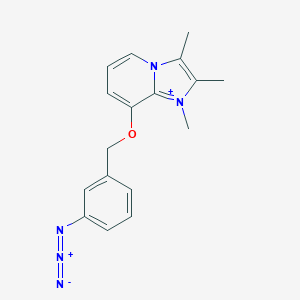
![N-Methylimidazo[1,2-A]pyrazin-8-amine](/img/structure/B54525.png)
